molecular formula C11H7F3N2O2 B1453852 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 1152530-82-9

3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1453852
CAS No.: 1152530-82-9
M. Wt: 256.18 g/mol
InChI Key: SRLOCBNUCMLFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a benzoic acid derivative functionalized with a trifluoromethyl-substituted pyrazole ring. This specific molecular architecture, featuring the trifluoromethyl group, is of significant interest in medicinal chemistry for developing novel pharmacologically active compounds. The compound is supplied with high purity for research and development purposes. Recent scientific investigations highlight the considerable potential of structurally similar trifluoromethylpyrazole-benzoic acid hybrids as potent anti-Gram-positive bacterial agents . Studies on analogous compounds have demonstrated promising activity against major drug-resistant pathogens, including Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, such derivatives have shown efficacy in inhibiting biofilm formation, a key factor in persistent microbial infections, positioning them as valuable scaffolds in the search for new anti-biofilm therapies . Researchers can leverage this chemical building block to explore its applications in constructing more complex molecules for antimicrobial susceptibility testing, structure-activity relationship (SAR) studies, and as a key intermediate in synthetic organic chemistry. This product is intended for laboratory research use only and is not certified for human consumption or therapeutic use. Researchers should handle this material with appropriate personal protective equipment and refer to the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-15-16(9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOCBNUCMLFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152530-82-9
Record name 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pyrazole Ring Formation via Hydrazone Intermediate

A common and robust strategy for synthesizing 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid involves the condensation of a trifluoromethyl-substituted acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, followed by cyclization to the pyrazole ring.

  • Step 1: Hydrazone Formation
    4-Hydrazinobenzoic acid reacts with 3,5-bis(trifluoromethyl)acetophenone in ethanol under reflux conditions (approximately 8 hours) to yield the hydrazone intermediate. The reaction proceeds smoothly with simple filtration and washing to isolate the intermediate without extensive purification.

    • Typical quantities: 1.597 g (10.5 mmol) 4-hydrazinobenzoic acid and 2.561 g (10 mmol) acetophenone derivative in 50 mL anhydrous ethanol.
    • Reaction conditions: Reflux for 8 h.
    • Workup: Solvent removal under reduced pressure yields a dry hydrazone product.
  • Step 2: Cyclization to Pyrazole Aldehyde
    The hydrazone intermediate is treated with Vilsmeier-Haack reagent (phosphorous oxychloride in N,N-dimethylformamide) at elevated temperatures (~80 °C for 8 h) to form the pyrazole aldehyde intermediate.

    • After reaction completion, the mixture is poured onto ice and stirred to precipitate the product, which is filtered and washed.
    • This step efficiently forms the pyrazole core with the trifluoromethyl substituent intact.

This two-step sequence provides a high-yield, scalable route to pyrazole derivatives with benzoic acid functionality.

Microwave-Assisted Esterification and Subsequent Transformations

An alternative approach involves microwave-assisted reactions to expedite synthesis and improve yields, particularly for ester derivatives that can be hydrolyzed to the acid.

  • Microwave-Assisted Esterification
    Starting from 4-[1-(4-aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, methyl esterification is performed in methanol with catalytic sulfuric acid under microwave irradiation (300 MHz) for 90 minutes.

    • This method significantly reduces reaction time compared to conventional reflux.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • Post-reaction workup involves solvent removal, partitioning between chloroform and water, and drying the organic layer to isolate the methyl ester as a white powder with a melting point of 180 °C.
  • Hydrazine Hydrate Treatment
    The methyl ester is further reacted with hydrazine hydrate in ethanol under microwave reflux to form hydrazide derivatives.

    • Excess reagents are removed under vacuum, and the product is purified by acid treatment (pH 5) to yield the hydrazide as a white solid.
  • Condensation with Aldehydes
    The hydrazide intermediate can be condensed with various benzaldehydes in ethanol with orthophosphoric acid catalyst under reflux to form hydrazone derivatives.

    • Products precipitate upon cooling and are isolated by filtration and washing.

This microwave-assisted methodology offers a rapid and efficient synthetic route to functionalized pyrazole derivatives related to this compound.

Reductive Amination of Pyrazole Aldehyde Intermediates

Following pyrazole aldehyde synthesis, reductive amination with various anilines allows diversification of the pyrazole derivatives.

  • The aldehyde intermediate reacts with anilines (R-NH2) in the presence of reducing agents to form substituted pyrazole derivatives.
  • This method is robust, tolerating different substituents on the aniline without significant impact on yield or purity.
  • Yields are generally very good, making it suitable for library synthesis of analogs.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Conditions Notes / Outcome
1 Hydrazone formation 4-Hydrazinobenzoic acid + 3,5-bis(trifluoromethyl)acetophenone Reflux in ethanol, 8 h Hydrazone intermediate isolated by filtration
2 Vilsmeier-Haack cyclization Hydrazone + POCl3 in DMF 80 °C, 8 h Pyrazole aldehyde precipitated on ice
3 Microwave-assisted esterification Pyrazole benzoic acid + MeOH + H2SO4 (catalyst) Microwave, 90 min, 300 MHz Methyl ester isolated, faster reaction
4 Hydrazine hydrate treatment Methyl ester + hydrazine hydrate Microwave reflux in ethanol Hydrazide derivative formed
5 Condensation with aldehydes Hydrazide + benzaldehyde + H3PO4 catalyst Reflux in ethanol Hydrazone derivatives formed
6 Reductive amination Pyrazole aldehyde + anilines + reducing agent Variable Substituted pyrazole derivatives synthesized

Research Findings and Analytical Data

  • Yields and Purity: The described methods yield high purity products, often isolated by simple filtration and washing without chromatography.
  • Spectroscopic Characterization: IR spectra show characteristic pyrazole and carboxylic acid bands (e.g., 1716 cm⁻¹ for C=O stretch). Proton NMR confirms substitution patterns with signals corresponding to aromatic and pyrazole protons.
  • Microwave Acceleration: Microwave-assisted reactions notably reduce reaction times from hours to minutes without compromising yields or purity.
  • Scalability: The hydrazone and pyrazole aldehyde intermediates can be synthesized on a 10 g scale, demonstrating practical scalability for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is its antimicrobial properties. Research indicates that derivatives of this compound demonstrate potent activity against various bacterial strains, including drug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Case Studies

  • A study synthesized multiple pyrazole derivatives and evaluated their antibacterial activity, revealing that compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against MRSA strains .
  • Another investigation highlighted the effectiveness of these compounds against Gram-positive bacteria, showing low toxicity to human cultured cells while maintaining high antimicrobial efficacy .

Anti-inflammatory Properties

The compound’s structure suggests potential anti-inflammatory effects, which are critical in treating various inflammatory diseases. The trifluoromethyl group is known to enhance the pharmacodynamics of the resulting compounds.

Research Insights

  • Derivatives of this compound have been explored for their non-steroidal anti-inflammatory drug (NSAID) properties. These compounds may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Drug Development and Synthesis

The synthesis of this compound is relatively straightforward, allowing for modifications that can enhance its biological activity. The ability to create various derivatives makes it a versatile scaffold in drug design.

Synthesis Techniques

  • The synthesis typically involves the reaction of substituted acetophenones with hydrazine derivatives, followed by further chemical transformations to yield target pyrazole compounds . This method has been shown to produce high yields and purity, facilitating further pharmacological evaluation.

Potential in Cancer Therapy

Emerging research suggests that this compound derivatives may also play a role in cancer treatment. Their ability to inhibit specific pathways involved in tumor growth presents a promising avenue for therapeutic development.

Clinical Relevance

  • Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor proliferation, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole/Position Key Features Reference
3-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid C₁₁H₇F₃N₂O₂ 256.18 5-CF₃, benzoic acid at 3-position High lipophilicity, mp 189–190°C
4-[5-(4-Methylphenyl)-3-CF₃-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) C₁₇H₁₄F₃N₃O₂S 381.37 5-(4-methylphenyl), benzenesulfonamide COX-2 inhibitor, metabolized via oxidation
2-[1-Methyl-3-CF₃-1H-pyrazol-5-yl]benzoic acid C₁₂H₉F₃N₂O₂ 270.21 1-methyl, 3-CF₃, benzoic acid at 2-position Positional isomer, higher molecular weight
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid C₂₀H₂₀N₂O₂ 320.39 3-tert-butyl, 5-phenyl Bulky substituents, mp 192–194°C
3-{[3-CF₃-1H-pyrazol-1-yl]methyl}benzoic acid C₁₂H₉F₃N₂O₂ 270.21 Pyrazole linked via methylene bridge Increased flexibility, lower melting point

Biological Activity

3-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS No. 1152530-82-9) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H7F3N2O2
  • Molecular Weight : 256.18 g/mol
  • CAS Number : 1152530-82-9

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer : Effective against MDA-MB-231 cells.
  • Liver Cancer : Demonstrated activity against HepG2 cells.
  • Lung and Colorectal Cancer : Inhibition of growth in multiple cell lines has been reported .

The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression. For instance, one study highlighted that derivatives with a trifluoromethyl group enhance the potency of anticancer agents by improving their interaction with biological targets .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study on novel pyrazole derivatives indicated promising results against various bacterial strains, including Acinetobacter baumannii. The incorporation of the trifluoromethyl group was linked to increased antimicrobial efficacy .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. Research suggests that such compounds can modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .

Case Studies and Research Findings

Study ReferenceFindings
Synthesis and evaluation of pyrazole derivatives showed significant anticancer activity across multiple cell lines.
Demonstrated antiproliferative effects in vivo, indicating potential for clinical applications in cancer therapy.
Antimicrobial studies revealed effectiveness against resistant bacterial strains, supporting further development as an antibiotic agent.

Q & A

Q. What are the common synthetic routes for preparing 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid?

The compound is typically synthesized via cyclocondensation or coupling reactions. A representative method involves:

  • Step 1 : Formation of the pyrazole ring by reacting a trifluoromethyl-substituted β-diketone with hydrazine derivatives.
  • Step 2 : Coupling the pyrazole intermediate to a benzoic acid derivative using Suzuki-Miyaura cross-coupling (for aryl-aryl bonds) or nucleophilic substitution.
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
  • Key reagents : Pd catalysts (e.g., Pd(PPh₃)₄), boronic acids, and anhydrous solvents (e.g., DMF or THF).

Q. How is the structural integrity of this compound validated?

Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected for C₁₂H₈F₃N₂O₂).
  • X-ray crystallography : For unambiguous confirmation of the pyrazole-benzoic acid linkage and trifluoromethyl orientation .
  • Melting point analysis : Consistency with literature values (e.g., ~248–293°C for analogs) .

Q. What stability considerations are critical during storage?

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture control : Use desiccants due to potential hydrolysis of the trifluoromethyl group.
  • Temperature : Long-term storage at –20°C; monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence COX-2 inhibition activity?

Structure-activity relationship (SAR) studies on analogs (e.g., celecoxib derivatives) reveal:

  • Trifluoromethyl group : Enhances potency by increasing hydrophobic interactions with the COX-2 active site.
  • Carboxylic acid vs. sulfonamide : The benzoic acid moiety may reduce selectivity compared to sulfonamide derivatives due to altered hydrogen-bonding patterns.
  • Substituent position : Para-substitution on the benzoic acid improves solubility but may affect binding affinity .

Q. What methodologies assess metabolic stability and pharmacokinetics?

  • In vitro assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation.
  • LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylation at the pyrazole ring).
  • Plasma half-life (t₁/₂) : Conduct in vivo studies in rodent models; compare with celecoxib (t₁/₂ ~11 hr in humans) .

Q. Can computational modeling predict binding modes to target proteins?

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with COX-2 (PDB ID: 3LN1). The trifluoromethyl group shows strong van der Waals contacts with Val-523 and Ser-530.
  • MD simulations : Assess binding stability over 100 ns trajectories; compare free energy (ΔG) with known inhibitors .

Q. What strategies mitigate toxicity risks observed in structural analogs?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
  • hERG assay : Evaluate cardiac toxicity via patch-clamp studies (IC₅₀ >10 μM desired).
  • In vivo toxicity : Dose-dependent studies in zebrafish or rodents to identify hepatotoxicity thresholds .

Q. How are metabolic pathways elucidated for this compound?

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation.
  • High-resolution mass spectrometry (HRMS) : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Enzyme inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.